![molecular formula C30H27N3O3 B14480685 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 65515-50-6](/img/structure/B14480685.png)
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by the presence of three ethenylphenyl groups attached to the triazinane core, making it a highly substituted and potentially reactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles or the condensation of amidines with phosgene. One common method is the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene under controlled conditions . Another approach involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization reactions using cyanogen chloride or cyanamide as starting materials. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with a wide range of applications in agriculture and industry.
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric Acid: Another triazine derivative used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other triazine derivatives may not be suitable .
Propiedades
Número CAS |
65515-50-6 |
|---|---|
Fórmula molecular |
C30H27N3O3 |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
1,3,5-tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27N3O3/c1-4-22-13-7-10-16-25(22)19-31-28(34)32(20-26-17-11-8-14-23(26)5-2)30(36)33(29(31)35)21-27-18-12-9-15-24(27)6-3/h4-18H,1-3,19-21H2 |
Clave InChI |
WRHRXWVXWBGIAP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
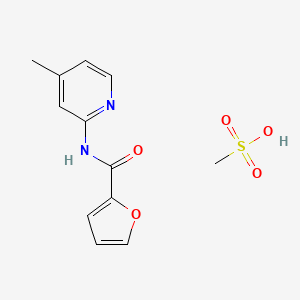
![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
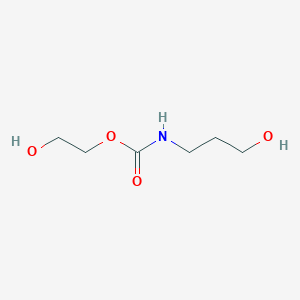
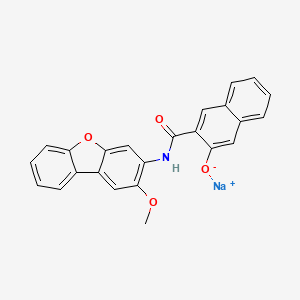
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)

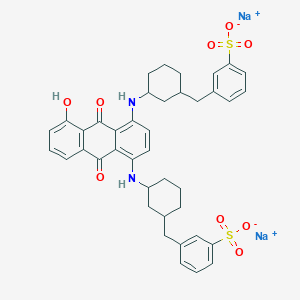
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
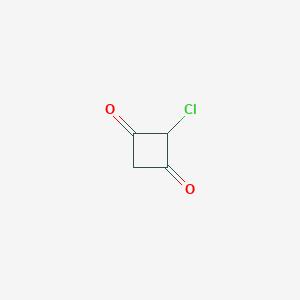
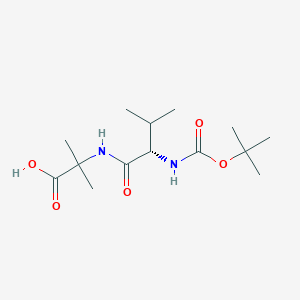
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
